4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids These compounds are characterized by a benzene ring bearing at least one carboxyl group
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in the synthesis of coordination polymers . These polymers have various applications, including luminescence and magnetic properties .
Mode of Action
The compound interacts with metal ions to form coordination polymers . The specific interactions depend on the metal ions and the conditions of the reaction . The resulting polymers can have different structures, including 3D frameworks .
Pharmacokinetics
The compound has a predicted density of 1.247±0.06 g/cm3 and a boiling point of 547.6±50.0 °C . These properties could potentially impact its bioavailability.
Result of Action
The coordination polymers synthesized using this compound as a ligand have been found to possess luminescent and magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxybenzaldehyde with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular recognition studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: Known for its use in palladium-catalyzed cross-coupling reactions.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Used as a monomer in the synthesis of polyoxadiazole and polytriazole.
4,4’-(1,3-Phenylene)dibenzoic acid: Employed in the synthesis of coordination polymers.
Uniqueness
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid is unique due to its specific structural features, including the presence of both carboxyl and dimethylphenyl groups
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-13-11-20(16-5-9-18(10-6-16)22(25)26)14(2)12-19(13)15-3-7-17(8-4-15)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSTRMMQZSYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.